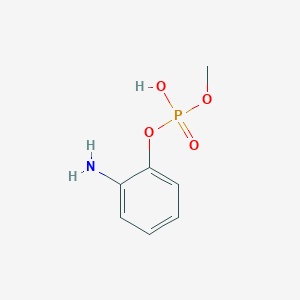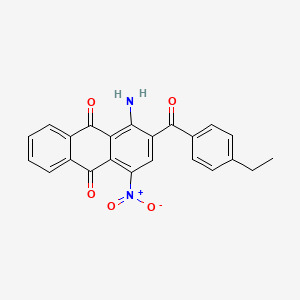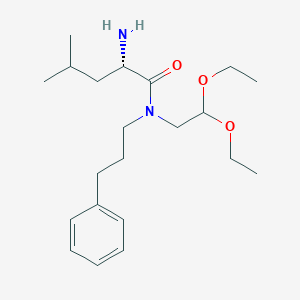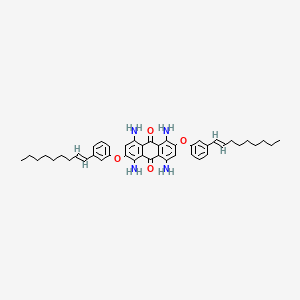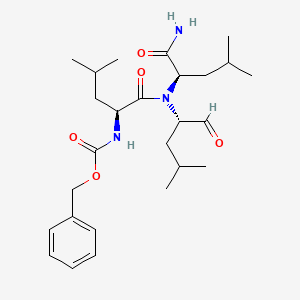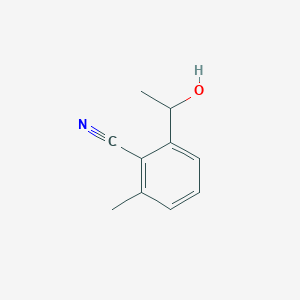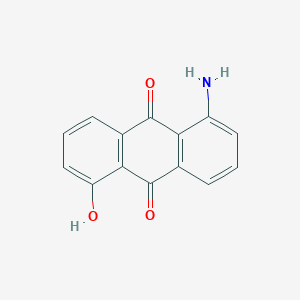
1-Amino-5-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-5-hydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields This compound is characterized by the presence of an amino group at the first position and a hydroxyl group at the fifth position on the anthracene-9,10-dione structure
準備方法
The synthesis of 1-Amino-5-hydroxyanthracene-9,10-dione typically involves several steps, starting from readily available precursors. One common method involves the nitration of anthraquinone followed by reduction to introduce the amino group. The hydroxyl group can be introduced through selective hydroxylation reactions. Industrial production methods often employ large-scale synthesis techniques, ensuring high yield and purity. For example, a large-scale synthesis of similar compounds involves the use of tetrachlorophthalic anhydride as a starting material, followed by a series of reactions including KF–NaF-mediated conversions .
化学反応の分析
1-Amino-5-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
科学的研究の応用
1-Amino-5-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 1-Amino-5-hydroxyanthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can inhibit the function of DNA topoisomerases, enzymes that are crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, making it a potential anticancer agent. Additionally, the compound can interact with molecular targets involved in inflammation and angiogenesis, contributing to its therapeutic effects in retinal diseases .
類似化合物との比較
1-Amino-5-hydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione: This compound has similar structural features but includes a bromine atom, which can influence its reactivity and applications.
1-Amino-4-hydroxyanthracene-9,10-dione: This derivative lacks the hydroxyl group at the fifth position, which can affect its chemical properties and biological activities.
1-Amino-4-ethynyl-5-hydroxyanthracene-9,10-dione: The presence of an ethynyl group introduces additional reactivity, making it useful in different synthetic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H9NO3 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
1-amino-5-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16)12(8)14(7)18/h1-6,16H,15H2 |
InChIキー |
ZKHNBCNZDYATQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



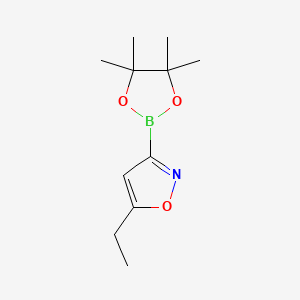
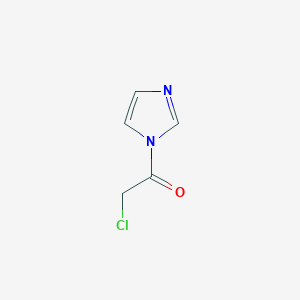
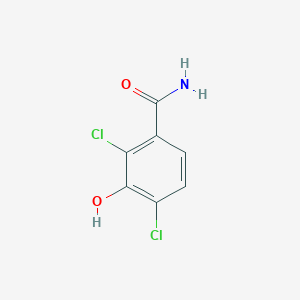
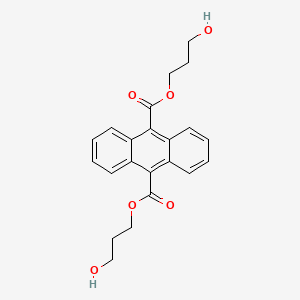
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
